REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:5]=[CH:4][CH:3]=1.CN(C)CCN(C)C.C([Li])CCC.CN([CH:32]=[O:33])C.Cl>C1COCC1.C(OCC)(=O)C>[Cl:1][C:2]1[N:7]=[C:6]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:12])([CH3:14])[CH3:13])[C:5]([CH:32]=[O:33])=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC(=N1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
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CN(CCN(C)C)C
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Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
102.5 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction apparatus was dried
|
Type
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TEMPERATURE
|
Details
|
by heating
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Type
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ADDITION
|
Details
|
After the dropwise addition
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Type
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TEMPERATURE
|
Details
|
the reaction was slowly warmed to −10° C.
|
Type
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TEMPERATURE
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Details
|
The mixture was then once more cooled to −78° C.
|
Type
|
TEMPERATURE
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Details
|
The reaction was slowly warmed to RT
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
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CUSTOM
|
Details
|
the organic phase was separated off
|
Type
|
WASH
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Details
|
The organic phase was washed with water and saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
Diethyl ether was added to the residue
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C(=N1)NC(OC(C)(C)C)=O)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |